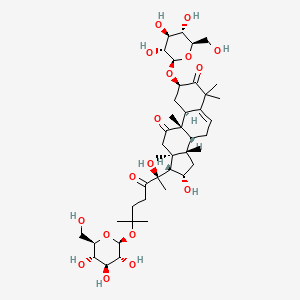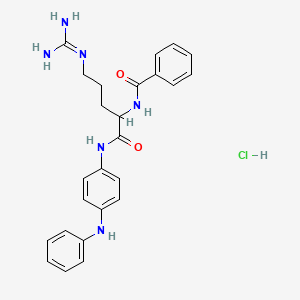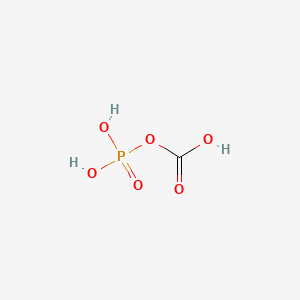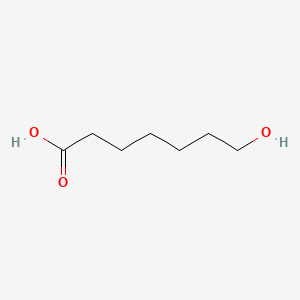
7-Hydroxyheptanoic acid
描述
7-Hydroxyheptanoic acid is an organic compound with the molecular formula C7H14O3. It is a white solid at room temperature and is soluble in both water and organic solvents. This compound possesses both carboxylic acid and alcohol functional groups, making it versatile in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Oxidation of 7-Heptanol: One common method involves the oxidation of 7-heptanol using oxidizing agents such as manganese dioxide or oxygen.
Hydrogenation of Heptanoic Acid Lactone: Another method involves the hydrogenation of heptanoic acid lactone.
Industrial Production Methods:
- Industrial production often employs the oxidation of 7-heptanol due to its efficiency and scalability. The process involves the use of large-scale reactors and continuous monitoring to maintain optimal reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form heptanoic acid.
Reduction: It can be reduced to 7-heptanol using reducing agents such as lithium aluminum hydride.
Esterification: The compound can react with alcohols in the presence of acid catalysts to form esters.
Acylation: It can undergo acylation reactions to form various acyl derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, oxygen.
Reduction: Lithium aluminum hydride.
Esterification: Alcohols, acid catalysts.
Acylation: Acyl chlorides, anhydrides.
Major Products Formed:
Heptanoic Acid: From oxidation.
7-Heptanol: From reduction.
Esters: From esterification.
Acyl Derivatives: From acylation.
科学研究应用
作用机制
The mechanism of action of 7-Hydroxyheptanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Interaction: It can act as a substrate for enzymes involved in fatty acid metabolism, influencing metabolic pathways.
Cell Signaling: The compound may affect cell signaling pathways by modulating the activity of specific receptors and enzymes.
相似化合物的比较
7-Hydroxyheptanoic Acid Ethyl Ester: This ester derivative has similar chemical properties but differs in its applications and reactivity.
Heptanoic Acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
7-Heptanol: Contains a hydroxyl group but lacks the carboxylic acid functionality, leading to different chemical behavior.
Uniqueness:
- This compound’s dual functionality (carboxylic acid and alcohol groups) makes it uniquely versatile in chemical synthesis and industrial applications. Its ability to undergo a wide range of chemical reactions sets it apart from similar compounds .
属性
IUPAC Name |
7-hydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-6-4-2-1-3-5-7(9)10/h8H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAJBOZYCFSQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190601 | |
| Record name | 7-Hydroxyheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3710-42-7 | |
| Record name | 7-Hydroxyheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3710-42-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-hydroxyheptanoic acid in the microbial degradation of cycloheptanone?
A1: Research suggests that this compound acts as an intermediate metabolite in the breakdown of cycloheptanone by certain bacteria. Specifically, the bacterium Nocardia sp. strain KUC-7N utilizes cycloheptanone and produces this compound as a transient compound in the metabolic pathway. This pathway ultimately leads to the formation of pimelic acid. []
Q2: Are there any synthetic routes available for the production of this compound derivatives?
A2: Yes, recent research describes the first successful synthesis of diastereomerically pure substituted 4-amino-7-hydroxyheptanoic acids. [, ] While the specific details of the synthesis are not provided in the abstract, this finding suggests potential for creating novel derivatives of this compound for various research purposes.
Q3: Are there any known methods for simple synthesis of this compound esters?
A4: Yes, a straightforward synthesis method utilizing (E)-3,8-nonadienoic acid esters as starting materials has been reported. [] This suggests a potentially more accessible route for producing this compound esters for research and development purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










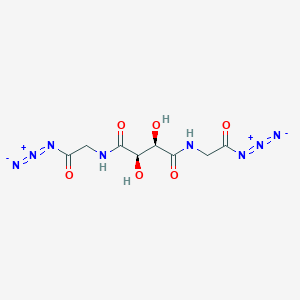

![7-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1215321.png)
